1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene
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Overview
Description
1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene is an organic compound that belongs to the class of aromatic fluorinated compounds It is characterized by the presence of fluorine atoms attached to a benzene ring, along with an ethylsulfonyl group
Preparation Methods
The synthesis of 1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene involves several steps, typically starting with the fluorination of benzene derivatives. The synthetic route may include:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like fluorine gas or other fluorinating agents.
Sulfonylation: Introduction of the ethylsulfonyl group through reactions with sulfonyl chlorides or sulfonic acids under specific conditions.
Coupling Reactions: Formation of the final compound through coupling reactions that link the fluorinated benzene ring with the ethylsulfonyl group.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene can be compared with other similar compounds, such as:
1-Fluoro-2-[2-(2-fluorophenyl)ethyl]benzene: Lacks the sulfonyl group, leading to different chemical and biological properties.
2-Fluorophenyl methyl sulfone: Contains a methylsulfonyl group instead of an ethylsulfonyl group, resulting in variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the ethylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16F2O2S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene |
InChI |
InChI=1S/C16H16F2O2S/c17-15-7-3-1-5-13(15)9-11-21(19,20)12-10-14-6-2-4-8-16(14)18/h1-8H,9-12H2 |
InChI Key |
TUETWRSKXTWTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)CCC2=CC=CC=C2F)F |
Origin of Product |
United States |
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